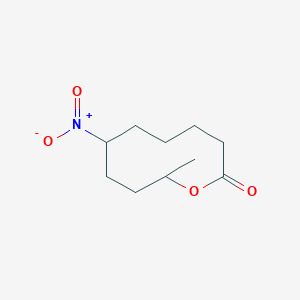![molecular formula C9H9ClN2O4 B14415772 Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate CAS No. 80179-80-2](/img/structure/B14415772.png)
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by the presence of a methyl group, a chloro group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate typically involves the reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-chloro-5-nitrobenzyl chloride by chlorination of 3-nitrotoluene.
Step 2: Reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with different functional groups.
科学的研究の応用
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- Methyl [(3-chloro-4-nitrophenyl)methyl]carbamate
- Methyl [(3-chloro-2-nitrophenyl)methyl]carbamate
- Methyl [(3-chloro-5-nitrophenyl)ethyl]carbamate
Uniqueness
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups in specific positions can enhance its effectiveness as a pesticide and its potential as a pharmaceutical agent.
特性
CAS番号 |
80179-80-2 |
|---|---|
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC名 |
methyl N-[(3-chloro-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-9(13)11-5-6-2-7(10)4-8(3-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
VBNFQDDQFIJFSM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



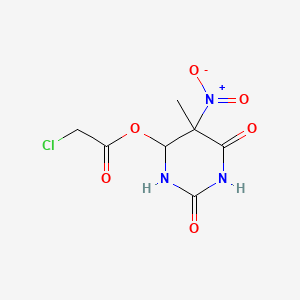
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
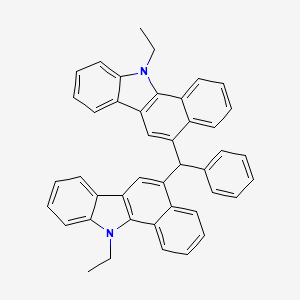
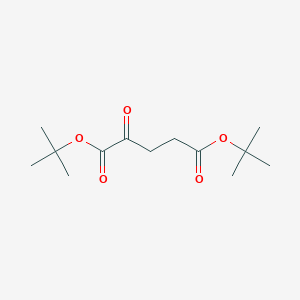
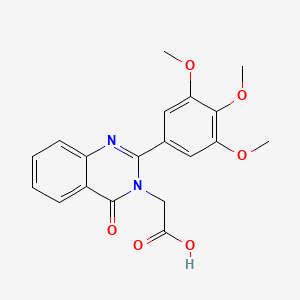
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
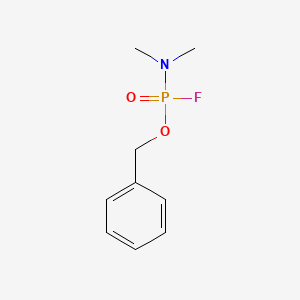
methanone](/img/structure/B14415746.png)


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

